9-Acetyl Latanoprost
Description
9-Acetyl Latanoprost is a synthetic prostaglandin analogue and an acetylated derivative of latanoprost, a first-line therapy for glaucoma and ocular hypertension. Its molecular formula is C₂₈H₄₂O₆, with a molecular weight of 474.63 g/mol . Structurally, it differs from latanoprost (C₂₆H₄₀O₅) by the addition of an acetyl group at the 9-position, which may alter its pharmacokinetic properties, such as corneal permeability, metabolic stability, and activation by esterases . While latanoprost is a prodrug hydrolyzed to its active acid form in the cornea, the acetyl modification in 9-Acetyl Latanoprost could influence its hydrolysis rate and bioavailability. However, clinical efficacy and safety data for 9-Acetyl Latanoprost remain unreported in the provided evidence, necessitating comparisons with structurally and functionally related prostaglandin analogues.
Propriétés
Formule moléculaire |
C₂₈H₄₂O₅ |
|---|---|
Poids moléculaire |
474.63 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Key Findings :
- Tafluprost exhibits higher FP receptor affinity than latanoprost acid (Ki: 0.4 nM vs. ~1.0 nM) due to fluorine substitutions enhancing receptor binding .
Intraocular Pressure (IOP) Reduction Efficacy
Key Findings :
- Travoprost demonstrated superior 24-hour IOP reduction compared to latanoprost (16.9 vs. 18.6 mmHg, p < 0.001) when dosed in the morning .
- NCX 470, a nitric oxide-donating prostaglandin analogue, showed dose-dependent non-inferiority to latanoprost, with higher doses (0.065%) achieving −1.23 mmHg greater IOP reduction .
- PF-Tafluprost exhibited lower 24-hour IOP fluctuations (3.9 ± 1.3 mmHg) compared to latanoprost (4.6 ± 1.6 mmHg) .
Permeation and Bioavailability
| Formulation | Cₘₐₓ (ng/mL) in AH | Tₘₐₓ (h) | AUC₀.₅–₂₄ₕ (ng·h/mL) | Reference |
|---|---|---|---|---|
| Preserved Latanoprost | 128 | 2 | 470 | |
| PF SF Latanoprost | 145 | 2 | 521 | |
| PF Latanoprost | 48 | 3 | 210 |
Key Findings :
- Preserved and preservative-free surfactant (PF SF) latanoprost formulations showed 2–3× higher Cₘₐₓ and 2× higher AUC in aqueous humor (AH) compared to PF latanoprost, indicating superior corneal permeation .
- PF Latanoprost had delayed Tₘₐₓ (3 h vs. 2 h), likely due to the absence of benzalkonium chloride (BAK), which enhances epithelial permeability in preserved formulations .
Key Findings :
- PF Latanoprost matched preserved latanoprost in efficacy but had better tolerability, with fewer reports of hyperemia and corneal toxicity .
- Patients on latanoprost persisted longer in therapy than those on bimatoprost or travoprost, attributed to lower hyperemia rates .
Q & A
Q. What criteria should guide the selection of animal models for evaluating the long-term ocular hypotensive effects of 9-Acetyl Latanoprost?
- Methodological Answer : Prioritize species with human-like prostaglandin receptor expression (e.g., cynomolgus monkeys). Monitor IOP diurnally for ≥3 months using calibrated tonometers. Histopathological analysis of outflow pathways post-mortem is essential to assess trabecular remodeling. Avoid rodents due to metabolic differences in esterase activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
